1,2-Cyclopropanediacetic acid

Description

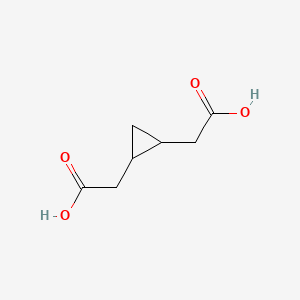

Structure

2D Structure

3D Structure

Properties

CAS No. |

54010-19-4 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-[2-(carboxymethyl)cyclopropyl]acetic acid |

InChI |

InChI=1S/C7H10O4/c8-6(9)2-4-1-5(4)3-7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) |

InChI Key |

JSRDBEGXQDOKHA-UHFFFAOYSA-N |

SMILES |

C1C(C1CC(=O)O)CC(=O)O |

Canonical SMILES |

C1C(C1CC(=O)O)CC(=O)O |

Synonyms |

3,4-methylene hexanedioic acid |

Origin of Product |

United States |

Contextual Significance of Cyclopropane Derivatives in Contemporary Organic Chemistry

Cyclopropane (B1198618) derivatives represent a pivotal class of compounds in modern organic chemistry, primarily due to the unique structural and reactive properties imparted by the three-membered ring. The inherent ring strain, estimated at 27.5 kcal/mol, and unusual bonding characteristics make these compounds valuable as versatile building blocks in synthesis. unl.pt This strain energy contributes to their propensity to undergo ring-opening reactions, providing access to a diverse array of functionalized molecules. beilstein-journals.org

The significance of cyclopropane-containing structures is further underscored by their presence in numerous biologically active substances. unl.ptbeilstein-journals.org These include natural products with applications as antibiotics, anticancer agents, and insecticides. beilstein-journals.org The introduction of a cyclopropane moiety into a molecule can profoundly influence its physicochemical properties, such as charge distribution and solubility, which is a powerful strategy in the discovery of new drugs and agrochemicals. beilstein-journals.org Consequently, the development of novel and selective methods for the synthesis and transformation of cyclopropane derivatives continues to be an area of intensive research. beilstein-journals.orgacs.org

Historical Trajectories of Research on 1,2 Cyclopropanediacetic Acid and Analogues

Research into cyclopropane (B1198618) derivatives dates back to the late 19th century with the first synthesis of cyclopropane itself. The exploration of dicarboxylic acid derivatives of cyclopropane, such as cyclopropane-1,1-dicarboxylic acid and cyclopropane-1,2-dicarboxylic acid, followed as chemists sought to understand the chemistry of this strained ring system. orgsyn.orgstenutz.eu These early investigations laid the groundwork for the synthesis of more complex analogues.

The development of methods for cyclopropanation, such as the Simmons-Smith reaction and reactions involving diazo compounds, has been crucial in advancing the study of cyclopropane derivatives, including diacetic acids. Over the decades, research has expanded to include a wide range of substituted cyclopropane carboxylic acids, driven by their potential as intermediates for pharmaceuticals and other specialty chemicals. google.com The ability to separate and purify specific isomers of these acids has also been a significant area of investigation, enabling the study of the distinct properties of each stereoisomer. google.com

Isomeric Forms of 1,2 Cyclopropanediacetic Acid: Cis , Trans , and Enantiomeric Considerations

1,2-Cyclopropanediacetic acid can exist in different isomeric forms due to the substitution pattern on the cyclopropane (B1198618) ring. The restricted rotation around the carbon-carbon single bonds in the ring system leads to the possibility of cis-trans isomerism. savemyexams.com

Cis-isomer: In the cis-isomer, the two acetic acid substituents are located on the same side of the cyclopropane ring. savemyexams.com

Trans-isomer: In the trans-isomer, the acetic acid substituents are on opposite sides of the ring. savemyexams.com

These two diastereomers have distinct physical and chemical properties. wikipedia.org Furthermore, each of these isomers is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). youtube.com This results in a total of four possible stereoisomers for this compound: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation and characterization of these individual isomers are critical for understanding their specific biological activities and for applications in stereoselective synthesis.

Foundational Chemical Principles Governing Cyclopropane Ring Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of this compound in solution. nih.gov It allows for detailed analysis of the connectivity, configuration, and conformation of the molecule.

Comprehensive Elucidation of Stereochemistry (e.g., relative and absolute configurations)

This compound possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring, leading to the existence of stereoisomers. The relative stereochemistry is defined as cis or trans based on the orientation of the two acetic acid substituents. These diastereomers can be distinguished using ¹H NMR spectroscopy, primarily by analyzing the coupling constants (³J) between the cyclopropyl (B3062369) protons. For cyclopropane systems, the vicinal coupling constant for cis protons (typically 8–10 Hz) is significantly larger than for trans protons (typically 4–6 Hz).

Determining the absolute configuration of the enantiomers, such as (1R,2R) versus (1S,2S), requires the use of chiral auxiliaries. wikipedia.org One common method involves the formation of diastereomeric esters by reacting the diacid with a chiral derivatizing agent, such as Mosher's acid. wikipedia.org The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their identification and quantification. wikipedia.org

Detailed Conformational Analysis in Solution

The conformation of this compound in solution is dictated by the rotational freedom around the single bonds connecting the carboxymethyl groups to the cyclopropane ring. NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are instrumental in determining the preferred spatial arrangement of these side chains. nih.gov By measuring through-space correlations between protons, NOE experiments can reveal the proximity of the acetic acid groups to each other and to the protons on the cyclopropane ring, thereby defining the molecule's dominant conformation. The analysis of coupling constants through the Karplus equation can also provide valuable information about dihedral angles. auremn.org.br

Dynamic NMR Studies of Molecular Flexibility

This compound is not a static molecule; its side chains exhibit considerable rotational flexibility. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can probe these motional processes. libretexts.org At low temperatures, the rotation around the C-C bonds may be slow on the NMR timescale, resulting in distinct signals for conformationally non-equivalent protons. As the temperature increases, the rate of rotation increases. When the rate of this exchange becomes comparable to the frequency difference between the signals, the peaks broaden and eventually coalesce into a single, time-averaged signal at a higher temperature. ucl.ac.uk Analysis of the coalescence temperature and lineshape allows for the calculation of the activation energy (energy barrier) for this rotational process. ucl.ac.uk

Application of Advanced 2D NMR Techniques for Structural Assignments

While 1D NMR provides initial data, unambiguous assignment of all proton (¹H) and carbon (¹³C) signals requires advanced 2D NMR experiments. slideshare.net These techniques spread the NMR information across two frequency dimensions, resolving signal overlap that can complicate 1D spectra. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, establishing the connectivity within the carboxymethyl side chains and the cyclopropane ring. rutgers.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a clear map of C-H one-bond connections.

The following table presents representative, hypothetical NMR data for a trans-1,2-Cyclopropanediacetic acid isomer, based on known chemical shift ranges for its constituent functional groups.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1/C2 (ring CH) | 1.3 - 1.5 | 20 - 25 | H1 → C2, C3, C(α) |

| C3 (ring CH₂) | 0.8 - 1.0 | 10 - 15 | H3 → C1, C2 |

| Cα (side chain CH₂) | 2.3 - 2.6 | 35 - 40 | H(α) → C1, C(O) |

| C(O)OH (carboxyl) | - | 175 - 180 | - |

| C(O)OH | 10 - 12 (broad) | - | H(OH) → C(O) |

Note: This is an interactive data table based on representative values.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com It is highly effective for identifying functional groups and can also provide information on conformation and intermolecular interactions like hydrogen bonding. rasayanjournal.co.in For this compound, the spectra are dominated by vibrations of the carboxylic acid groups and the cyclopropane ring.

Key expected vibrational modes include:

O-H Stretch: A very broad and strong band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.

C=O Stretch: A very strong and sharp band in the IR spectrum around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer. A weaker band at a slightly higher frequency (ca. 1750-1770 cm⁻¹) may appear for the non-hydrogen-bonded (monomeric) form.

C-H Stretch: Signals for the C-H bonds on the cyclopropane ring appear at high wavenumbers, typically above 3000 cm⁻¹.

Cyclopropane Ring Modes: The cyclopropane ring has characteristic "breathing" and deformation modes, which typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

| O-H Stretch (dimer) | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Cyclopropane | 3000 - 3100 | Medium |

| C=O Stretch (dimer) | Carboxylic Acid | 1700 - 1725 | Very Strong |

| CH₂ Scissoring | CH₂ | 1400 - 1440 | Medium |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1320 | Strong |

| Ring Breathing | Cyclopropane | ~1200 | Variable |

Note: This is an interactive data table based on representative values.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Chirality Assessment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light. mdpi.comcas.cz Since this compound possesses chiral centers, its pure enantiomers are chiroptically active.

The CD spectrum is typically dominated by the electronic transitions of the chromophores in the molecule. For this compound, the most significant chromophore is the carboxyl group. The n→π* transition of the carbonyl in the carboxyl group gives rise to a CD signal (a Cotton effect) in the 200-250 nm region. nih.gov The sign of this Cotton effect is directly related to the absolute configuration of the chiral centers. By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations (e.g., time-dependent density functional theory), the absolute configuration of the enantiomers ((1R,2R) or (1S,2S)) can be reliably assigned.

Computational and Theoretical Chemistry Studies of 1,2 Cyclopropanediacetic Acid

Quantum Chemical Calculations

There is no published research available that specifically details quantum chemical calculations performed on 1,2-cyclopropanediacetic acid. Therefore, no information can be provided on its electronic structure, predicted spectroscopic properties, reaction pathway modeling, or the investigation of its ring strain and energetics.

Electronic Structure and Bonding Analysis

No studies were found that specifically analyze the electronic structure and bonding of this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

No computational studies predicting the NMR chemical shifts or vibrational frequencies for this compound have been published.

Reaction Pathway Modeling and Transition State Characterization

There are no available research articles that model reaction pathways or characterize transition states involving this compound.

Investigation of Ring Strain and Energetics

Specific computational investigations into the ring strain and energetics of this compound are not present in the current scientific literature.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published for this compound.

Conformational Ensemble Analysis in Various Environments

There is no available research on the conformational ensemble of this compound in any environment.

Simulations of Intermolecular Interactions and Solvation Effects

The study of intermolecular interactions and solvation effects is crucial for understanding the chemical behavior of this compound in various environments. Computational simulations offer a molecular-level view of these phenomena, which are governed by a complex interplay of non-covalent forces.

Intermolecular Interactions: The carboxylic acid groups of this compound are potent sites for forming strong intermolecular hydrogen bonds. mongoliajol.info Quantum chemical computations can be employed to characterize these interactions. mongoliajol.info For instance, Density Functional Theory (DFT) calculations are a common tool for optimizing the geometry of molecular dimers or larger clusters, allowing for the quantification of interaction energies. mongoliajol.infomdpi.com Analysis methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can further elucidate the nature and strength of these bonds, distinguishing between strong hydrogen bonds (e.g., O-H···O) and weaker contacts (e.g., C-H···O). preprints.org Molecular Electrostatic Potential (MEP) surface calculations are also valuable for visualizing the charge distribution and predicting the sites most likely to engage in electrostatic interactions. preprints.orgpsu.edu For this compound, simulations would likely show strong hydrogen bonding between the carboxylic acid moieties of adjacent molecules, leading to the formation of stable dimers or extended polymeric chains in the solid state or in non-polar solvents.

Solvation Effects: The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. frontiersin.org Simulating these solvation effects can be approached through two main strategies: implicit and explicit solvent models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. mdpi.com This method, often employed in molecular dynamics (MD) simulations, provides a more detailed and dynamic picture of the solute-solvent interactions, including the specific arrangement of solvent molecules in the first and second solvation shells. nih.govnih.gov For this compound in an aqueous solution, explicit models would be essential to accurately capture the specific hydrogen bonding network between the carboxylic acid groups and surrounding water molecules. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can provide a balance between accuracy and efficiency by treating the solute (this compound) with high-level quantum mechanics and the solvent with a less computationally demanding force field. nih.gov

Research on other carboxylic acids has shown that increasing solvent polarity can shift the balance of intermolecular forces from weaker van der Waals interactions to stronger hydrogen bonding, which in turn affects reactivity and selectivity. frontiersin.org Simulations of this compound would aim to quantify these effects, providing insight into its solubility, acidity (pKa), and conformational preferences in different solvents.

Table 1: Hypothetical Simulation Parameters for Intermolecular Interactions of this compound

| Parameter | Computational Method | Objective | Expected Outcome |

| Dimer Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Determine the most stable hydrogen-bonded dimer structure. | Identification of cyclic dimer formation via O-H···O bonds between carboxylic acid groups. |

| Interaction Energy | Supramolecular Approach with Basis Set Superposition Error (BSSE) correction | Quantify the strength of the hydrogen bonds in the dimer. | A strong negative interaction energy, confirming a highly stable dimer. |

| Bonding Analysis | QTAIM / NCI Plot | Characterize the nature of the intermolecular contacts. | Visualization of bond critical points and surfaces corresponding to strong H-bonds and weaker C-H···O interactions. preprints.org |

| Solvation Free Energy | PCM / SMD Models | Estimate the energy change when transferring the molecule from gas phase to a solvent. | Prediction of solubility trends in polar vs. non-polar solvents. uregina.ca |

| Dynamic Solvation Shell | Molecular Dynamics (MD) with explicit water model (e.g., TIP3P) | Analyze the structure and dynamics of water around the solute. | Radial distribution functions showing pronounced ordering of water molecules at the carboxylic acid groups. nih.gov |

Development and Parameterization of Force Fields for Cyclopropane (B1198618) Systems

Molecular mechanics (MM) simulations, which rely on force fields, are indispensable for studying large systems or long-timescale phenomena that are intractable for quantum mechanical methods. rguha.net A force field is a set of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. rguha.net For novel or specialized molecules like this compound, existing generic force fields (e.g., AMBER, CHARMM, CFF) may lack accurate parameters for the unique cyclopropyl (B3062369) moiety, necessitating specific parameterization. researchgate.netcmu.edunih.gov

The process of developing a force field for this compound would involve several steps:

Defining Atom Types: Unique atom types would be assigned to the carbon and hydrogen atoms of the cyclopropane ring and the atoms of the diacetic acid side chains to distinguish their chemical environments.

Parameter Derivation: The core of parameterization involves deriving values for bond stretching (force constants and equilibrium lengths), angle bending (force constants and equilibrium angles), and dihedral torsions (barriers and periodicity). rguha.net These are typically derived by fitting to high-level ab initio or DFT quantum mechanical calculations performed on this compound and smaller, representative fragments (like cyclopropane itself and acetic acid). researchgate.net

Non-Bonded Parameters: Lennard-Jones parameters (for van der Waals interactions) and partial atomic charges (for electrostatic interactions) must also be determined. uni-paderborn.de Partial charges are often derived from fitting to the quantum mechanically calculated electrostatic potential (ESP).

Validation: The newly parameterized force field is then validated by comparing its predictions for various properties (e.g., molecular geometry, conformational energies, thermodynamic properties) against experimental data or higher-level quantum calculations. uni-paderborn.de

Specialized strategies and software, such as the Program for Approximate Parametrization from Quantum Mechanical Data (PAPQMD), can be used to systematically derive stretching and bending parameters from quantum mechanical results. researchgate.net For cyclopropane systems, accurately reproducing the strained three-membered ring's geometry and vibrational frequencies is a key challenge. researchgate.netuni-paderborn.de

Table 2: Key Force Field Parameters for this compound

| Parameter Type | Description | Example for this compound | Derivation Method |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length (E = kb(b - b0)²) | Force constant (kb) and equilibrium length (b0) for the C-C bonds within the cyclopropane ring. | Fitting to potential energy surface scans from QM calculations. researchgate.net |

| Angle Bending | Energy required to bend an angle from its equilibrium value (E = kθ(θ - θ0)²) | Force constant (kθ) and equilibrium angle (θ0) for the H-C-H angle in a ring CH2 group. | Fitting to potential energy surface scans from QM calculations. researchgate.net |

| Dihedral Torsion | Energy associated with rotation around a bond (E = Σ Vn[1 + cos(nφ - γ)]) | Rotational barrier (Vn) for the C-C-C-C torsion involving a ring carbon and a side-chain carbon. | Fitting to QM-calculated energy profiles of bond rotation. |

| Partial Atomic Charges | Point charges on each atom to model electrostatic interactions. | A negative charge on the carbonyl oxygen and positive charges on the acidic protons. | Fitting to the electrostatic potential (ESP) calculated via QM. |

| Lennard-Jones | Models van der Waals interactions (attraction and repulsion). | Epsilon (well depth) and sigma (collision diameter) for the cyclopropyl carbon atoms. | Optimization against experimental data like liquid density or enthalpy of vaporization for related molecules. uni-paderborn.de |

Application of Machine Learning and Data-Driven Approaches for Chemical Prediction

In recent years, machine learning (ML) and data-driven approaches have emerged as powerful tools in computational chemistry for rapidly predicting molecular properties, bypassing the need for more computationally intensive simulations. nih.govchemrxiv.org For a molecule like this compound, ML models could be developed to predict a wide range of chemical and physical properties.

The general workflow involves several key stages:

Data Curation: A large dataset of molecules with known properties is assembled. For predicting properties of this compound, this dataset would ideally include other cyclopropane derivatives and dicarboxylic acids.

Molecular Representation: Molecules are converted into machine-readable formats, known as molecular descriptors or fingerprints. Modern approaches use graph-based representations where atoms are nodes and bonds are edges. arxiv.orgacs.org Architectures like Directed Message-Passing Neural Networks (D-MPNNs) can learn feature representations directly from the molecular graph. nih.govchemrxiv.org

Model Training: An ML algorithm (e.g., gradient boosting, random forest, or a neural network) is trained on the curated dataset to learn the relationship between the molecular representation and the target property. arxiv.org

Prediction and Validation: Once trained, the model can predict the property for new, unseen molecules like this compound. The model's performance is rigorously validated using a separate test set of molecules not used during training.

Software packages like Chemprop, which implements D-MPNNs, have made these techniques more accessible and have shown state-of-the-art performance for predicting properties ranging from partition coefficients to reaction barrier heights. nih.govchemrxiv.org By leveraging vast chemical databases, ML can offer accurate predictions for properties of this compound that might be difficult to measure experimentally or calculate with traditional computational methods. This includes predicting its solubility in various solvents, its biological activity, or its spectral characteristics. arxiv.orgarxiv.org

Table 3: Hypothetical Machine Learning Workflow for Predicting Aqueous Solubility of this compound

| Step | Description | Tools / Methods |

| 1. Data Acquisition | Collect a dataset of diverse small molecules, including carboxylic acids, with experimentally measured aqueous solubility values. | Public databases (e.g., MoleculeNet, ChEMBL). |

| 2. Molecular Featurization | Convert molecular structures (SMILES strings) into graph-based representations. | RDKit for initial processing; D-MPNN for learned feature embedding. nih.govchemrxiv.org |

| 3. Model Selection | Choose a regression algorithm suitable for quantitative structure-property relationship (QSPR) modeling. | Graph Neural Network (e.g., D-MPNN), Gradient Boosting (e.g., XGBoost, LightGBM). chemrxiv.orgarxiv.org |

| 4. Training & Hyperparameter Optimization | Train the model on a subset of the data (training set) and tune its internal parameters (e.g., learning rate, network depth) using a validation set. | Scikit-learn, PyTorch, Chemprop package. chemrxiv.org |

| 5. Prediction | Input the molecular graph of this compound into the trained model to get a predicted solubility value. | The finalized, trained ML model. |

| 6. Uncertainty Quantification | Estimate the confidence in the prediction, for example, by using an ensemble of models and reporting the standard deviation of their predictions. | Ensemble methods, mean-variance estimation. nih.gov |

Research Applications and Emerging Directions in Academia

Applications as a Chiral Building Block in Chemical Synthesis

Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. 1,2-Cyclopropanediacetic acid, with its stereocenters, serves as a valuable component of the "chiral pool," which is the collection of readily available, enantiomerically pure compounds from natural sources used in synthesis. wikipedia.org

The rigid cyclopropane (B1198618) ring of this compound provides a well-defined three-dimensional structure that can be exploited in the synthesis of complex organic molecules. This is particularly valuable in the construction of natural product analogues, where precise control over stereochemistry is often crucial for biological activity. rsc.orgnih.govmdpi.comnih.gov The synthesis of analogues of natural products like tentoxin (B1683006) and versicotide D has demonstrated the importance of stereochemistry and specific amino acid sequences for their herbicidal activity. nih.gov While direct synthesis of specific complex molecules using this compound is not extensively documented in the provided results, its potential as a chiral starting material is evident. rsc.orgnih.govpeterhuylab.de The principles of using chiral building blocks from the chiral pool are well-established, allowing for the efficient construction of intricate molecular architectures. wikipedia.orgsigmaaldrich.com

The conformational rigidity of the cyclopropane ring makes this compound an excellent candidate for the design of molecular scaffolds. nih.govnih.gov These scaffolds serve as frameworks for positioning functional groups in a precise spatial arrangement, which is critical for studies in molecular recognition and ligand design. guidetopharmacology.orgnih.govresearchtrends.netumontpellier.fr Molecular recognition involves the specific binding between molecules, a fundamental process in biology and chemistry. nih.govresearchtrends.netumontpellier.fr By incorporating this compound into larger molecules, researchers can create rigid structures that can selectively bind to other molecules, such as proteins or nucleic acids. nih.gov This has implications for the development of new therapeutic agents and diagnostic tools. nih.gov The design of such ligands often involves computational methods to predict binding affinities and specificities.

Use in the Synthesis of Complex Organic Molecules and Natural Product Analogues

Materials Science and Polymer Chemistry Applications

The dicarboxylic acid functionality of this compound opens up possibilities for its use in the development of new polymers and advanced materials.

Ring-opening polymerization (ROP) is a powerful technique for synthesizing polymers from cyclic monomers. libretexts.orgwikipedia.org This process is often driven by the release of ring strain. libretexts.orgmdpi.com While the provided search results primarily discuss the ROP of other cyclic esters and amides, the dicarboxylic acid groups of this compound could potentially be converted to a cyclic anhydride (B1165640) or a large-ring lactone, making it a candidate for ROP. libretexts.orgmdpi.com The resulting polyesters would possess unique properties imparted by the cyclopropane units in the polymer backbone. The design of new polymers with specific properties is an active area of research, with machine learning models now being used to accelerate the discovery of high-performance polymers. nih.govnih.govrsc.orgnims.go.jprsc.org

Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions between molecules. rsc.orgnih.gov The carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, which are key interactions in the formation of supramolecular structures. researchgate.net This could allow for the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional networks. rsc.orgresearchgate.net Such materials can exhibit interesting properties and have potential applications in areas like nanotechnology and biomedical engineering. researchgate.netrsc.org The design of these assemblies often involves controlling the molecular geometry and the nature of the intermolecular interactions. rsc.orgresearchgate.net

Monomers for Ring-Opening Polymerization and Polymer Design

Mechanistic Biological and Bio-Organic Chemistry Investigations (excluding clinical and pharmacology)

Bio-organic chemistry explores the interface of organic chemistry and biology, seeking to understand biological processes at a molecular level. iiim.res.insouthampton.ac.uk The unique structure of this compound makes it a useful tool for probing biological systems. For instance, cyclopropane-containing molecules can act as mechanism-based inhibitors of enzymes or as probes to study metabolic pathways. nih.gov The rigid framework of the cyclopropane ring can mimic or constrain the conformations of natural substrates, providing insights into enzyme-substrate interactions and reaction mechanisms. mdpi.comarxiv.org While specific studies involving this compound in this context are not detailed in the search results, the general utility of cyclopropane derivatives in chemical biology is well-established. nih.gov

Investigations into Molecular Recognition Phenomena with Biological Receptors

Development of Advanced Analytical Methodologies for Research Purposes

The synthesis and application of this compound and its derivatives necessitate the development of sophisticated analytical methods to separate isomers, analyze complex mixtures, and monitor reactions in real-time.

This compound can exist as multiple stereoisomers (enantiomers and diastereomers). Distinguishing between these isomers is critical, as they can have vastly different biological activities. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. researchgate.net

The principle of chiral HPLC involves creating a chiral environment within the column. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the stationary phase. researchgate.net Because these diastereomeric complexes have different stabilities, they travel through the column at different rates, allowing for their separation.

Several types of CSPs are suitable for separating acidic compounds like this compound:

Polysaccharide-based CSPs : Columns with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support are widely used. indexcopernicus.com Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of parts of the analyte molecule into chiral grooves on the polysaccharide structure. indexcopernicus.com

Protein-based CSPs : Columns using immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) can offer broad applicability for separating various chiral compounds, including hydrophilic acids. researchgate.net

Ligand-exchange CSPs : These are particularly effective for compounds that can form chelate complexes, such as amino acids and hydroxy acids. scas.co.jp

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like 2-propanol, is crucial for optimizing the separation by fine-tuning the interactions between the analyte, the CSP, and the solvent. indexcopernicus.com

| Chiral Stationary Phase (CSP) Type | Common Chiral Selector | Typical Analytes | Separation Principle |

| Polysaccharide-based | Cellulose or Amylose carbamate/ester derivatives | Broad applicability, including carboxylic acids, esters, amides. indexcopernicus.comscas.co.jp | Hydrogen bonding, dipole interactions, steric hindrance, inclusion complexing. |

| Pirkle-type (Brush-type) | π-acidic or π-basic moieties (e.g., dinitrobenzoyl) | Aromatic compounds, alcohols, carboxylic acids. scas.co.jp | π-π interactions, hydrogen bonding, dipole stacking. |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Amino acids, carboxylic acids, neutral compounds. csfarmacie.cz | Inclusion, hydrogen bonding, ionic interactions. |

| Protein-based | α1-Acid Glycoprotein (AGP), Human Serum Albumin (HSA) | Amines, amides, hydrophilic acids. researchgate.net | Hydrophobic and polar interactions within protein binding pockets. |

Understanding reaction kinetics, identifying transient intermediates, and confirming product formation in real-time is essential for chemical research. In situ (in the reaction mixture) and operando (under actual operating conditions) spectroscopic techniques allow researchers to monitor reactions involving this compound without altering the system by taking samples. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is highly sensitive to changes in covalent bonds. For reactions involving this compound, FT-IR can monitor the characteristic stretching vibration of the carbonyl group (C=O) at ~1700-1750 cm⁻¹. mdpi.com For instance, during an esterification reaction, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C-O stretch from the ester can be tracked in real time. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information about a molecule in solution. ¹H and ¹³C NMR can be used to follow a reaction's progress by observing the disappearance of reactant signals and the emergence of product signals. Changes in the chemical shifts of the protons and carbons on the cyclopropane ring and the acetate (B1210297) side chains would provide clear evidence of a chemical transformation.

Raman Spectroscopy and X-ray Absorption Spectroscopy (XAS) : For reactions involving metal complexes or catalysis on surfaces, these advanced techniques provide valuable information. Operando XAS can reveal the oxidation state and coordination environment of a metal catalyst during a reaction, while Raman spectroscopy offers complementary vibrational information to IR, especially for aqueous systems. nih.gov

These analytical methods, combined with theoretical calculations like Density Functional Theory (DFT), can provide a comprehensive picture of a molecule's structure and reactivity. chemrevlett.commdpi.com

Future Research Trajectories and Unresolved Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic methods for cyclopropane (B1198618) rings is a key area of contemporary chemical research. acsgcipr.org Future efforts for synthesizing 1,2-cyclopropanediacetic acid will likely move beyond classical methods, which can be inefficient and rely on hazardous reagents.

Key future research directions include:

Electrochemical Cyclopropanation: Recent advancements have demonstrated the use of electrochemistry for the cyclopropanation of alkenes. uva.nl This approach offers a scalable and sustainable alternative, often operating under mild, ambient conditions and avoiding harsh chemical oxidants or reductants. uva.nl Future work could adapt these electrochemical methods, potentially using a suitable alkene precursor to construct the 1,2-disubstituted cyclopropane core of the target molecule.

Photocatalytic Strategies: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, which can then participate in cyclopropanation reactions. rsc.org Research into photocatalytic pathways to generate the this compound scaffold from accessible starting materials could provide a highly efficient and green alternative to traditional thermal methods. rsc.org

Catalytic and Flow Chemistry Approaches: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry. acsgcipr.org Developing novel base metal or organocatalytic systems for the cyclopropanation step would be a significant advance. rsc.org Furthermore, integrating these catalytic systems into continuous-flow reactors could enhance safety, particularly when dealing with reactive intermediates, and allow for scalable production. uva.nl The Kishner cyclopropane synthesis, which uses hydrazine (B178648) and avoids metals and halogenated reagents, represents a greener route whose mechanism is thought to involve a diradical species. wikipedia.org

A significant challenge remains in achieving high stereoselectivity (both cis/trans and enantioselectivity) in these green synthetic approaches to produce specific isomers of this compound.

Exploration of Novel Reactivity and Catalytic Transformations

The high ring strain (~27.5 kcal/mol) and unique electronic properties of the cyclopropane ring make it a versatile reactive intermediate. rsc.orgunl.pt For this compound, the two carboxylic acid groups can act as directing groups or be transformed to unlock new reactivity.

Future explorations are anticipated in the following areas:

Ring-Opening Reactions: Donor-acceptor cyclopropanes are known to undergo ring-opening reactions under the influence of Lewis acids, organocatalysts, or transition metals, providing access to functionalized acyclic compounds. rsc.orgresearchgate.netmdpi.com Future research will likely investigate the controlled ring-opening of this compound and its esters. This could lead to the synthesis of novel γ-substituted dicarboxylic acids and other linear molecules that are otherwise difficult to access. The regioselectivity and stereochemistry of these ring-opening reactions will be a key focus.

Deconstruction-Reconstruction Strategies: A sophisticated approach involves the deconstruction of the cyclopropane ring to form a reactive intermediate, followed by a reconstruction step to build a new molecular scaffold. rsc.org Applying this strategy to this compound could enable formal C-H functionalization or the synthesis of more complex cyclic and heterocyclic systems. rsc.org

Asymmetric Catalysis: The dicarboxylic acid functionality provides ideal handles for coordination to chiral catalysts. This opens the door to a wide range of enantioselective transformations, not only on the carboxylic acid groups themselves but also using them to direct reactions on the cyclopropane ring or adjacent positions. Chiral ligands derived from cyclopropane-1,2-dicarboxylic acids have already shown promise in asymmetric catalysis.

A major unresolved challenge is to control the divergent reactivity of the cyclopropane ring, selectively activating it for either ring-opening or functionalization while preserving the core structure.

Integration of Advanced Computational Methods with Experimental Design

Computational chemistry is an increasingly indispensable tool for understanding reaction mechanisms and predicting chemical behavior. For a molecule like this compound, with its inherent strain and conformational subtleties, computational methods will be crucial for accelerating research.

Future research will benefit from:

Mechanistic Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to model transition states and reaction pathways for both the synthesis and subsequent reactions of this compound. uq.edu.aunih.gov Such studies can provide deep insight into the factors controlling stereoselectivity in catalytic cyclopropanation or the regioselectivity of ring-opening reactions. uq.edu.auacs.org For instance, computational studies have been used to understand the role of catalyst-substrate interactions in organocatalyzed ring-opening reactions of cyclopropanes. rsc.org

Predictive Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the synthesis of this compound. By modeling the interaction of various catalyst scaffolds with the substrates, researchers can identify promising candidates for experimental validation, saving significant time and resources.

Understanding Biological Interactions: For applications in bio-inspired systems, molecular docking and dynamic simulations can predict how this compound and its derivatives might interact with biological targets like enzymes. ffhdj.comresearchgate.net This in silico analysis can guide the design of new enzyme inhibitors or bioactive probes. ffhdj.com

The primary challenge lies in the accuracy of computational models, which must be continuously benchmarked against experimental data to ensure their predictive power for these complex and strained systems.

Expansion into Novel Areas of Materials Science and Mechanistic Bio-inspired Systems

The rigid, well-defined three-dimensional structure of this compound makes it an attractive building block for creating advanced materials and systems that mimic biological functions.

Promising future directions include:

Novel Polymers: Cyclopropane derivatives can serve as monomers in ring-opening polymerization (ROP) to create novel polymers with unique backbone structures. wikipedia.org Specifically, donor-acceptor cyclopropanes can undergo Lewis acid-catalyzed ROP to form polyesters. rsc.org Future work could explore the polymerization of this compound derivatives to synthesize new polyesters or polyamides with tailored properties. Vinylidenecyclopropanes, which can be considered homologues of butatriene, have been used in controlled radical ring-opening polymerizations to create polymers with alkyne-based backbones. chemrxiv.org

Materials with Tailored Properties: The rigid cyclopropane unit can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with specific porosities and functionalities. The dicarboxylic acid groups are ideal for linking metal nodes or organic struts.

Bio-inspired Scaffolds and Probes: The cyclopropane ring is found in a number of natural products and can act as a conformationally restricted mimic of other chemical groups, such as double bonds. unl.ptnih.gov This makes this compound a valuable scaffold for designing molecules that mimic natural substrates or inhibit enzymes. unl.pt Its derivatives have been studied as inhibitors of ethylene (B1197577) biosynthesis in plants and for their interaction with enzymes like O-acetylserine sulfhydrylases. researchgate.nettandfonline.com Future research could design peptides or other biomolecules where the constrained geometry of the cyclopropane diacid enforces a specific, biologically active conformation.

A key challenge will be the synthesis of the necessary functionalized derivatives of this compound in sufficient quantities and with the required stereochemical purity to enable these advanced applications.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure compliance with OECD guidelines for chemical toxicity testing, including negative controls and replication (n ≥ 3) .

Q. How should researchers address low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Optimize stepwise intermediates via Design of Experiments (DoE) software to identify critical factors (e.g., catalyst loading, reaction time). Use in-situ FTIR or GC-MS to monitor intermediate formation. Consider flow chemistry for improved heat/mass transfer in exothermic steps .

Literature & Reproducibility

Q. What criteria should guide the selection of primary literature for benchmarking experimental results?

- Methodological Answer : Prioritize studies with detailed supplementary materials (e.g., synthetic procedures, spectral data). Cross-reference findings with patents or technical reports from authoritative sources (e.g., ACS Publications, Royal Society of Chemistry). Exclude studies lacking purity assessments or using unvalidated analytical methods .

Q. How can researchers ensure reproducibility when replicating catalytic cyclopropanation protocols?

- Methodological Answer : Adhere to FAIR data principles: document catalyst activation steps (e.g., flame-drying glassware), exact solvent grades, and inert atmosphere protocols. Share raw NMR files and chromatograms in open repositories (e.g., Zenodo). Collaborate with third-party labs for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.